(E)-3-(Dimethylamino)-1-(6-(trifluoromethyl)pyridin-3-YL)prop-2-EN-1-one
CAS No.: 1015078-44-0
Cat. No.: VC2637440
Molecular Formula: C11H11F3N2O
Molecular Weight: 244.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1015078-44-0 |
|---|---|
| Molecular Formula | C11H11F3N2O |
| Molecular Weight | 244.21 g/mol |
| IUPAC Name | (E)-3-(dimethylamino)-1-[6-(trifluoromethyl)pyridin-3-yl]prop-2-en-1-one |
| Standard InChI | InChI=1S/C11H11F3N2O/c1-16(2)6-5-9(17)8-3-4-10(15-7-8)11(12,13)14/h3-7H,1-2H3/b6-5+ |
| Standard InChI Key | SHYGFDYXPVMIDA-AATRIKPKSA-N |
| Isomeric SMILES | CN(C)/C=C/C(=O)C1=CN=C(C=C1)C(F)(F)F |
| SMILES | CN(C)C=CC(=O)C1=CN=C(C=C1)C(F)(F)F |
| Canonical SMILES | CN(C)C=CC(=O)C1=CN=C(C=C1)C(F)(F)F |
Introduction
Chemical Identity and Structure
(E)-3-(Dimethylamino)-1-(6-(trifluoromethyl)pyridin-3-yl)prop-2-en-1-one belongs to the enaminone family, characterized by its unique structural features that combine properties of enamines and enones. This compound is identified by its specific molecular structure, which includes a pyridine ring with a trifluoromethyl substituent at position 6, connected to a dimethylamino-substituted prop-2-en-1-one moiety.
Identification Parameters
Table 1: Chemical Identification Data
| Parameter | Value |
|---|---|
| CAS Number | 1015078-44-0 |
| Molecular Formula | C₁₁H₁₁F₃N₂O |
| Molecular Weight | 244.21 g/mol |
| IUPAC Name | (E)-3-(dimethylamino)-1-[6-(trifluoromethyl)pyridin-3-yl]prop-2-en-1-one |
| Standard InChI | InChI=1S/C11H11F3N2O/c1-16(2)6-5-9(17)8-3-4-10(15-7-8)11(12,13)14/h3-7H,1-2H3/b6-5+ |
| Standard InChIKey | SHYGFDYXPVMIDA-AATRIKPKSA-N |
| Canonical SMILES | CN(C)C=CC(=O)C1=CN=C(C=C1)C(F)(F)F |
The "(E)" designation in the compound name indicates the trans configuration around the alkene double bond, which is a critical structural feature affecting its reactivity and properties.
Structural Characteristics
The compound contains several key structural elements:
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A pyridine ring with a trifluoromethyl group at position 6
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A prop-2-en-1-one group (enone) attached at position 3 of the pyridine ring
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A dimethylamino group at position 3 of the prop-2-en-1-one moiety
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A trans (E) configuration of the C=C double bond
This structural arrangement contributes to its potential utility as a synthetic intermediate and its possible biological activities.
Physical and Chemical Properties
Physical Appearance
The compound typically appears as a yellow solid at room temperature, similar to structurally related enaminones .
Chemical Properties
As an enaminone, this compound demonstrates both nucleophilic character at the β-carbon atom and electrophilic properties at the carbonyl carbon. This dual reactivity makes it particularly valuable in synthetic organic chemistry. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, properties that are often desirable in pharmaceutical applications .
The trifluoromethyl group at position 6 of the pyridine ring significantly influences the electronic properties of the molecule, affecting its reactivity and potential applications in various chemical transformations.
Synthesis Methods
The synthesis of (E)-3-(Dimethylamino)-1-(6-(trifluoromethyl)pyridin-3-yl)prop-2-en-1-one follows similar methodologies to those used for related enaminones, with modifications to accommodate the trifluoromethyl-substituted pyridine component.
Specific Synthetic Procedure
A similar compound, (E)-3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one, is synthesized by reacting 2-acetylpyridine with DMF dimethyl acetal in xylene at 110°C for 16 hours . The reaction mixture is then treated with hexane to precipitate the product, which is filtered and dried to obtain a yellow powder .
A comparable approach would likely be effective for our target compound, with appropriate modifications to account for the 6-(trifluoromethyl)pyridin-3-yl starting material.
Applications and Research Significance
Synthetic Intermediates
The compound serves as a versatile synthetic intermediate for preparing various heterocyclic systems. Related enaminones have been used to prepare:
Pharmaceutical and Agrochemical Research
Trifluoromethyl-containing heterocycles, particularly trifluoromethylpyridines, have significant importance in pharmaceutical and agrochemical research . The trifluoromethylpyridine structural motif is found in several commercial products:
This suggests potential applications for our target compound in similar domains.
Building Block for Functionalized Heterocycles
The compound can serve as a building block for the synthesis of functionalized trifluoromethylpyridines, which are valuable intermediates in the development of biologically active compounds . These functionalized intermediates can be elaborated into:
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5-halo-6-trifluoromethylpyridine-3-carbonitriles
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Corresponding nicotinic acids
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Other trifluoromethyl-containing heterocycles with potential biological activity
Reactivity and Chemical Transformations
Cycloaddition Reactions
The enaminone moiety in the compound can participate in cycloaddition reactions to form various heterocycles. For example, related enaminones have been used in the synthesis of phosphorus-containing heterocycles through reactions with phosphorus reagents .
Reactions with Nucleophiles
The electrophilic carbonyl carbon and the nucleophilic β-carbon of the enaminone system allow for diverse transformations. These can lead to the formation of:
Cyclization Reactions
The compound can undergo various cyclization reactions. For instance, related enaminones have been cyclized into pyranoquinolinylphosphonates when treated with diethyl phosphite in basic medium .
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